molecular formula C16H15F3N4O2 B2872057 2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide CAS No. 899746-05-5

2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Cat. No.: B2872057
CAS No.: 899746-05-5
M. Wt: 352.317
InChI Key: SRDAUWNSWKXSIO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a high-purity chemical reagent designed for research applications in medicinal chemistry and oncology. This compound features a synthetically versatile molecular scaffold that integrates a morpholine-pyridazine moiety, a common pharmacophore in drug discovery known to contribute to significant biological activity . The 2,2,2-trifluoroacetamide group is an electron-withdrawing motif that can enhance metabolic stability and influence the compound's binding affinity to biological targets, making it a valuable probe for structure-activity relationship (SAR) studies . Research into analogous morpholine-acetamide derivatives has demonstrated potent inhibitory activities against enzymes like carbonic anhydrase, which is a significant target in the management of hypoxic tumors and related malignancies . Furthermore, structurally related compounds containing the 2,2,2-trifluoroacetamido pharmacophore have been investigated as potent inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase target in anti-angiogenic cancer therapy . The design of this compound suggests potential for multi-target therapeutic research, a strategy increasingly important for overcoming drug resistance in advanced-stage cancers . It is presented as a key intermediate for researchers synthesizing and evaluating novel targeted therapies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c17-16(18,19)15(24)20-12-3-1-11(2-4-12)13-5-6-14(22-21-13)23-7-9-25-10-8-23/h1-6H,7-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDAUWNSWKXSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the morpholinopyridazine core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoroacetamide group can enhance the stability and reactivity of the resulting compounds.

Biology

In biological research, 2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide has shown potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

The compound's potential therapeutic applications include its use as an inhibitor of certain enzymes or receptors involved in disease processes. Its unique structure may allow it to modulate biological pathways effectively.

Industry

In the industrial sector, this compound can be used in the development of new materials or chemical processes. Its properties may be leveraged to create more efficient or environmentally friendly products.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound's trifluoroacetamide group may enhance its binding affinity and selectivity, leading to more effective modulation of the target pathways.

Comparison with Similar Compounds

Heterocyclic Core

  • Pyridazine (Target): Pyridazine derivatives are known for electron-deficient properties, enhancing interactions with enzymatic pockets. This contrasts with thiazole () and benzothiazole (), which exhibit stronger π-π stacking and metal coordination capabilities .
  • Sulfonamide () : The sulfonyl group in ’s compound may improve membrane permeability compared to the pyridazine core .

Substituent Effects

  • Trifluoromethyl Group : Present in the target and compounds, this group enhances metabolic stability and lipophilicity, critical for drug bioavailability .
  • Morpholino Group: Shared by the target and ’s compound, morpholine improves aqueous solubility and hydrogen-bonding capacity, often utilized in kinase inhibitors .
  • Halogenated Moieties : The 2-chlorophenyl group () and iodo substituent () may influence binding affinity via steric or electronic effects, though specific data are unavailable .

Biological Activity

2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a trifluoroacetamide functional group and a morpholinopyridazine moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H15F3N4O
  • Molecular Weight : 368.31 g/mol
  • CAS Number : Not specifically listed but can be derived from its components.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine and pyridazine rings are known for their biological activity in various therapeutic areas.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. A study highlighted that similar morpholine-based compounds target specific kinases involved in cancer cell proliferation. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Study: Kinase Inhibition

A relevant case study involved the evaluation of a related compound's ability to inhibit the growth of melanoma cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against this cancer type. The mechanism was attributed to the inhibition of the MAPK/ERK signaling pathway, which is crucial for cell survival and proliferation .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown promise in treating inflammatory diseases. Compounds with similar structures have been reported to modulate inflammatory cytokine production and reduce tissue inflammation in animal models .

The anti-inflammatory action is believed to involve the inhibition of TNF-alpha and IL-6 production. By targeting these pro-inflammatory cytokines, the compound may help alleviate symptoms associated with autoimmune diseases and chronic inflammatory conditions .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : High oral bioavailability due to lipophilic nature.
  • Distribution : Extensive tissue distribution with a preference for tumor tissues.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Renal excretion as metabolites.

Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are required to establish long-term safety and potential side effects.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of kinase pathways (MAPK/ERK)
Anti-inflammatoryModulation of TNF-alpha and IL-6 production
PharmacokineticsHigh oral bioavailability; renal excretion

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